5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group is attached through an alkylation reaction using oxirane derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives, dechlorinated products.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research due to its triazole ring, which is known for its bioactivity. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The chlorophenyl group and oxolan-2-ylmethyl group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(Oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol apart is the combination of the chlorophenyl group and the oxolan-2-ylmethyl group. This unique structure enhances its binding affinity and specificity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c14-10-5-3-9(4-6-10)12-15-16-13(19)17(12)8-11-2-1-7-18-11/h3-6,11H,1-2,7-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLHPIFRYAFLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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